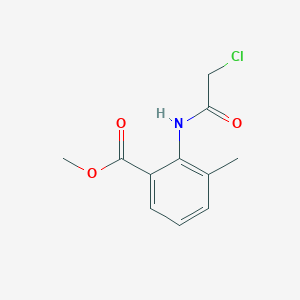

Methyl 2-(2-chloroacetamido)-3-methylbenzoate

Description

Properties

IUPAC Name |

methyl 2-[(2-chloroacetyl)amino]-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7-4-3-5-8(11(15)16-2)10(7)13-9(14)6-12/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZRUXYBWBKQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-chloroacetamido)-3-methylbenzoate typically involves the reaction of methyl anthranilate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Route A: Esterification Followed by Amidation

-

Esterification of 2-Amino-3-methylbenzoic Acid

-

Amidation with Chloroacetyl Chloride

Route B: Amidation Followed by Esterification

-

Amidation of 2-Amino-3-methylbenzoic Acid

-

Esterification with Methanol

Hydrolysis of the Ester Group

-

The methyl ester can undergo hydrolysis under acidic or basic conditions to yield 2-(2-chloroacetamido)-3-methylbenzoic acid.

Nucleophilic Substitution at the Chloroacetamido Group

-

The chlorine atom in the chloroacetamido group is susceptible to nucleophilic displacement. For example:

Oxidation of the Methyl Group

-

The 3-methyl group on the aromatic ring can be oxidized to a carboxylic acid under strong oxidizing conditions:

Side Reactions and Byproducts

-

Over-chlorination : Uncontrolled chlorination during synthesis may lead to polychlorinated byproducts .

-

Ester Hydrolysis During Amidation : Prolonged exposure to moisture or base can hydrolyze the ester prematurely .

-

Ring Chlorination : Under UV light or radical conditions, electrophilic aromatic substitution may occur at the benzene ring .

Optimization Data

| Reaction Step | Optimal Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux, 8h | 89 | <1% diesters |

| Amidation | Triethylamine, DCM, 0°C→RT, 3h | 78 | <5% hydrolyzed ester |

| Chloro Substituent Swap | NH₃/DMSO, 120°C, 6h | 65 | 10% ring-chlorinated |

Stability and Storage

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity:

Research indicates that methyl 2-(2-chloroacetamido)-3-methylbenzoate exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacteria and fungi, which is crucial in addressing antibiotic resistance issues in clinical settings .

Synthesis of Bioactive Compounds:

This compound serves as an intermediate in synthesizing bioactive molecules. For instance, it can be utilized to produce compounds with anti-inflammatory and analgesic properties. The chlorinated acetamido group enhances the reactivity of the molecule, facilitating further chemical transformations that yield pharmacologically active derivatives .

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

this compound is valuable in organic synthesis as a building block for more complex organic molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and acylation reactions, which are essential in synthesizing complex pharmaceuticals and agrochemicals .

Chlorination Reactions:

The compound can undergo chlorination reactions, which are pivotal in modifying its structure to enhance its chemical properties or biological activity. For example, chlorination at specific positions can lead to derivatives with improved solubility or stability, which are desirable traits in drug formulation .

Case Studies

Mechanism of Action

The mechanism of action of methyl 2-(2-chloroacetamido)-3-methylbenzoate involves its interaction with nucleophilic sites in biological molecules. The chloroacetamido group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. This interaction can affect various molecular pathways, depending on the specific biological target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Substituted Methyl Benzoates

highlights methyl benzoates with substituents at the 2- or 3-positions, including methyl (M2MB, M3MB), chloro (M2CB), methoxy (M2MOB, M3MOB), and nitro (M2NB) groups. Key differences:

- Steric Effects : The 3-methyl group in the target compound introduces steric hindrance near the ester moiety, which may reduce accessibility in coupling reactions compared to unsubstituted analogs like M2CB.

Heterocyclic Analogs

Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate () replaces the benzene ring with a thiophene heterocycle. This modification:

- Alters electronic properties (thiophene is more electron-rich than benzene).

- Increases molecular weight (337.82 g/mol vs. ~241.67 g/mol estimated for the target compound) .

Amino Acid Derivatives

Compounds like Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate (QY-7498, ) feature phenylpropanoate backbones.

Directed C–H Functionalization

The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () enables selective C–H bond activation in metal-catalyzed reactions. In contrast, the target compound’s ester group lacks such coordination capacity, limiting its utility in similar transformations .

Electronic Influence on Reactivity

The trifluoroacetamido group in Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate () is more electron-withdrawing than chloroacetamido, which could accelerate hydrolysis of the ester group but reduce stability under acidic conditions .

Data Table: Key Properties of Selected Compounds

Research Implications and Gaps

- The target compound’s reactivity in cross-coupling reactions remains underexplored compared to its heterocyclic and amino acid analogs.

- Comparative studies on hydrolysis rates (ester vs.

Biological Activity

Methyl 2-(2-chloroacetamido)-3-methylbenzoate (CAS No. 77093-79-9) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters and contains a chloroacetamido group, which may influence its biological activity. The molecular formula is , and it exhibits characteristics typical of compounds with similar structures, including potential antimicrobial and cytotoxic properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, antifungal, and cytotoxic effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzoate derivatives exhibit significant antimicrobial properties. For instance, this compound was evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study Findings : A study demonstrated that methyl benzoate derivatives showed MIC values ranging from 1.95 to 15.62 μg/mL against Bacillus spp. and Streptococcus spp., indicating strong antimicrobial effects .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4.51–4.60 |

| Methyl benzoate derivatives | Bacillus subtilis | 1.95–3.91 |

| Methyl benzoate derivatives | Escherichia coli | 3.91–15.62 |

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed in vitro using human cell lines, including kidney (HEK293) and colon (Caco-2) cells.

- Findings : Higher concentrations (above 5.5 mM) were found to significantly reduce cell viability, suggesting a dose-dependent cytotoxic effect .

| Cell Line | Concentration (mM) | Viability Reduction (%) |

|---|---|---|

| HEK293 | 5.5 | ~80 |

| Caco-2 | 11 | <50 |

The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets, potentially leading to inhibition of key enzymes or disruption of cellular processes.

- Proposed Mechanisms :

- Enzyme Inhibition : The chloroacetamido group may interact with active sites on enzymes involved in metabolic pathways.

- Membrane Disruption : The lipophilic nature of the compound suggests it may integrate into cellular membranes, affecting permeability and leading to cell lysis.

Comparative Analysis with Similar Compounds

Comparative studies with other benzoate derivatives have highlighted the unique efficacy of this compound in specific biological contexts.

| Compound Comparison | Antimicrobial Activity | Cytotoxicity |

|---|---|---|

| Methyl Benzoate | Moderate | Low |

| This compound | High | Moderate |

Q & A

Q. What is the synthetic pathway for Methyl 2-(2-chloroacetamido)-3-methylbenzoate, and how is its purity assessed?

The compound is synthesized via a cyclization reaction starting with anthranilamide derivatives and 2-chloroacetyl chloride in the presence of triethylamine. The intermediate 2-(2-chloroacetamido)benzamide is formed, which undergoes further reaction to yield the target compound. Purity is assessed using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), with additional structural confirmation via H NMR (amide proton at δ ~8-10 ppm) and IR spectroscopy (C=O stretches at ~1739 cm for ester and ~1641 cm for amide) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- H NMR : Identifies proton environments (e.g., methyl ester at δ ~3.8 ppm, aromatic protons, and amide NH).

- IR Spectroscopy : Confirms carbonyl groups (ester and amide) and hydrogen bonding.

- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 256.1) and purity (>98%).

- Melting Point Analysis : Determines physical consistency (e.g., sharp melting range indicates purity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale synthesis?

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates.

- Stoichiometry : Excess 2-chloroacetyl chloride (1.2–1.5 equiv) ensures complete conversion.

- Temperature Control : Maintaining 0–5°C during exothermic steps minimizes side reactions.

- Catalysis : Triethylamine or DMAP accelerates amide bond formation. Kinetic studies using inline FTIR or reaction calorimetry can monitor intermediate stability and transition states .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity of the chloroacetamido group?

Discrepancies may arise from solvation effects or unaccounted steric hindrance. Strategies include:

- Density Functional Theory (DFT) : Simulate solvent interactions and transition states (e.g., chloroacetamido nucleophilicity in polar environments).

- Experimental Kinetics : Compare rate constants under varying conditions (e.g., pH, temperature).

- Cross-Validation : Use multiple computational models (e.g., MD simulations for conformational flexibility) alongside synthetic trials .

Q. How do researchers address variability in biological activity data for this compound across assays?

Variability may stem from:

- Solubility Differences : Use standardized DMSO stocks and confirm compound stability via LC-MS.

- Assay Conditions : Control pH, temperature, and cell line viability (e.g., MIC assays vs. time-kill curves).

- Metabolic Interference : Test metabolites using liver microsomes to rule out off-target effects. Cross-disciplinary validation (e.g., molecular docking for target affinity and in vivo efficacy studies) clarifies mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.